2-(Isopropylamino)nicotinic acid

Description

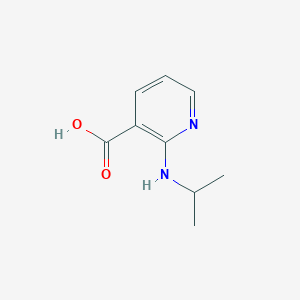

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-ylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)11-8-7(9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVLLXCQDAXHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563459 | |

| Record name | 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-12-7 | |

| Record name | 2-[(1-Methylethyl)amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(propan-2-yl)amino]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Isopropylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of 2-(isopropylamino)nicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document integrates known information with data from closely related analogs, particularly 2-aminonicotinic acid and nicotinic acid, to offer a robust predictive and comparative analysis. All predicted data is clearly identified, providing a transparent framework for researchers.

Chemical Identity and Molecular Structure

2-(Isopropylamino)nicotinic acid, with the CAS Number 885275-12-7, is a derivative of nicotinic acid (Vitamin B3) where an isopropylamino group is substituted at the 2-position of the pyridine ring.[1] This substitution is anticipated to significantly influence the molecule's physicochemical properties and biological activity compared to its parent compound.

Table 1: Core Chemical Identifiers [1]

| Identifier | Value |

| Chemical Name | 2-(Isopropylamino)nicotinic acid |

| CAS Number | 885275-12-7 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| InChI Key | JCVLLXCQDAXHGN-UHFFFAOYSA-N |

The molecular structure, characterized by a carboxylic acid function and a secondary amine on the pyridine core, suggests the potential for both acidic and basic properties, as well as the capacity for hydrogen bonding, which will dictate its solubility, crystal packing, and interactions with biological targets.

Physicochemical Properties: A Comparative Analysis

Table 2: Physicochemical Property Comparison

| Property | 2-(Isopropylamino)nicotinic acid (Predicted/Estimated) | 2-Aminonicotinic Acid (Experimental) | Nicotinic Acid (Experimental) |

| Melting Point (°C) | Estimated: >200 (with decomposition) | 295-297 (with decomposition)[2] | 237[3] |

| pKa | Estimated: pKa1 ~2-3 (carboxylic acid), pKa2 ~5-6 (pyridinium ion) | pKa1: 2.94 (predicted)[2] | pKa1: 2.0, pKa2: 4.85[3] |

| Water Solubility | Predicted: Moderately soluble | Soluble[2] | 18 g/L[3] |

| Organic Solvent Solubility | Predicted: Soluble in DMSO, methanol; sparingly soluble in less polar solvents. | Soluble in DMSO.[2] | Soluble in DMSO and dimethylformamide (~1 mg/mL).[4] |

Causality Behind Property Estimations:

-

Melting Point: The presence of both hydrogen bond donors (amine N-H, carboxylic acid O-H) and acceptors (pyridine N, carbonyl O, amine N) suggests a high melting point due to strong intermolecular interactions, similar to 2-aminonicotinic acid. The bulkier isopropyl group might slightly alter the crystal packing compared to the amino group, but a high melting point with decomposition is expected.

-

pKa: The electron-donating nature of the isopropylamino group is expected to increase the basicity of the pyridine nitrogen compared to nicotinic acid, leading to a higher pKa for the pyridinium ion. The carboxylic acid pKa is anticipated to be in a similar range to that of related nicotinic acid derivatives.

-

Solubility: The amphiprotic nature of the molecule, with both acidic and basic centers, suggests moderate solubility in water. Its organic character, enhanced by the isopropyl group, will likely confer solubility in polar organic solvents like DMSO and alcohols.

Synthesis Strategies

While a specific, detailed synthesis protocol for 2-(isopropylamino)nicotinic acid is not published, synthetic routes can be logically derived from established methods for analogous compounds. A common and effective strategy involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the nicotinic acid scaffold.

Proposed Synthetic Workflow

A plausible and efficient route starts from 2-chloronicotinic acid, which is commercially available.

Caption: Proposed synthesis of 2-(isopropylamino)nicotinic acid.

Step-by-Step Methodology (Hypothetical Protocol):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as DMSO.

-

Addition of Reagents: Add a base, such as potassium carbonate (2-3 equivalents), to the solution to act as a proton scavenger. Subsequently, add isopropylamine (1.5-2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4 to protonate the product and precipitate it out, or to facilitate extraction.

-

Purification: The crude product can be collected by filtration if it precipitates, or extracted with an organic solvent like ethyl acetate. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale for Experimental Choices:

-

Solvent: DMSO is chosen for its high boiling point and its ability to dissolve both the starting materials and the intermediate salts.

-

Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the HCl generated during the reaction without causing significant side reactions.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for SNAr reactions on electron-deficient pyridine rings.

Spectroscopic Characterization (Predictive)

As no experimental spectra are available, the following are predictions based on the chemical structure and data from analogous compounds. These serve as a guide for researchers who may synthesize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting characteristic coupling patterns for a 2,3-disubstituted pyridine.

-

Isopropyl Group: A septet for the CH proton (likely around δ 3.5-4.5 ppm) and a doublet for the two CH₃ groups (likely around δ 1.2-1.5 ppm).

-

Amine and Carboxylic Protons: Broad singlets for the N-H and O-H protons, which are exchangeable with D₂O. The chemical shifts will be highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm).

-

Carboxyl Carbon: A signal in the downfield region (δ 165-175 ppm).

-

Isopropyl Carbons: Signals for the CH and CH₃ carbons in the aliphatic region.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.[5]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): A moderate absorption around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 180.

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, m/z 45), and cleavage of the isopropyl group. A characteristic fragmentation of the parent molecular ion would be the loss of a methyl group, resulting in a prominent peak at m/z 165.[6]

Potential Biological Activity and Applications

While there is no specific biological data for 2-(isopropylamino)nicotinic acid, the broader class of 2-aminonicotinic acid derivatives has shown promise in several therapeutic areas. This suggests that the title compound could be a valuable scaffold for drug discovery.

Potential Areas of Investigation:

-

Antimicrobial Activity: Metal complexes of 2-aminonicotinic acid have demonstrated antibacterial and antifungal properties.[7]

-

Neuroprotective Effects: Derivatives of 2-aminonicotinic acid have been investigated for their potential in treating neurodegenerative diseases.

-

Enzyme Inhibition: The structural similarity to nicotinamide suggests potential interactions with NAD/NADP-dependent enzymes.

The isopropyl group, being more lipophilic than a simple amino group, may enhance membrane permeability and alter the pharmacokinetic profile of the molecule, potentially leading to improved biological activity.

Safety and Handling

Based on safety data for closely related compounds, 2-(isopropylamino)nicotinic acid should be handled with care in a laboratory setting.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Directions

2-(Isopropylamino)nicotinic acid is a molecule with significant potential for further investigation, particularly in the field of medicinal chemistry. This guide has provided a foundational understanding of its basic properties by integrating predictive methods with experimental data from analogous compounds. The key next step for the research community is the synthesis and full experimental characterization of this compound to validate these predictions and unlock its full potential for therapeutic applications. The detailed protocols and analytical methods outlined in this document provide a clear roadmap for such an endeavor.

References

- Long, S., Parkin, S., & Li, T. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic acid. Crystal Growth & Design, 8(11), 4056-4061.

- Nawaz, M., Waseem Abbasi, M., Hisaindee, S., Zaki, M. J., Abbas, H. F., Mengting, H., & Ahmed, M. A. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 161, 39–43.

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Research, 3(3), 834-842.

-

PubChem. 2-(Methylamino)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Khan, I. U., Iftikhar, A., & Ali, S. (2016). Synthesis, Spectroscopic Characterization and Biological Studies of 2-{[(2-Hydroxy-5-Methoxyphenyl) Methylidene] Amino} Nicotinic Acid and its Manganese (II) Complexes. Journal of the Chemical Society of Pakistan, 38(5).

- Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(1), 148-153.

-

Wikipedia. Nicotinic acid. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. Available from: [Link]

Sources

- 1. 2-(Isopropylamino)nicotinic acid | CAS: 885275-12-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. PYRIDINE-2-CARBOXAMIDE(1452-77-3) IR Spectrum [chemicalbook.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 885275-12-7|2-(Isopropylamino)nicotinic acid|BLD Pharm [bldpharm.com]

A Technical Guide to 2-(Isopropylamino)nicotinic Acid (CAS 885275-12-7): Preliminary Data and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The landscape of drug discovery is often navigated by exploring the periphery of well-understood molecules. 2-(Isopropylamino)nicotinic acid, a derivative of the essential vitamin and lipid-lowering agent nicotinic acid (Niacin), represents one such frontier. Publicly available research specifically detailing this compound is limited. Therefore, this guide serves a dual purpose: to consolidate the known preliminary data and to provide a scientifically-grounded framework for its potential synthesis, biological activity, and research applications. By leveraging the extensive knowledge of its parent compound, nicotinic acid, we can construct logical hypotheses that pave the way for future empirical investigation. This document is structured not as a rigid report, but as a technical narrative designed to empower researchers with foundational knowledge and actionable experimental designs.

Core Compound Identification and Physicochemical Properties

2-(Isopropylamino)nicotinic acid is a substituted pyridinecarboxylic acid. The core structure is nicotinic acid (pyridine-3-carboxylic acid), with an isopropylamino group substituted at the 2-position of the pyridine ring. This substitution is expected to modulate the electronic and steric properties of the parent molecule, potentially influencing its solubility, receptor binding affinity, and metabolic stability.

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 885275-12-7 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][4] |

| Molecular Weight | 180.20 g/mol | [1][4] |

| IUPAC Name | 2-(propan-2-ylamino)pyridine-3-carboxylic acid | [5] |

| InChI Key | JCVLLXCQDAXHGN-UHFFFAOYSA-N | [1] |

| Synonyms | 2-(Isopropylamino)nicotinic acid | [1][5] |

Preliminary Safety and Handling Profile

A Safety Data Sheet (SDS) provides preliminary hazard information based on GHS classification.[4] It is crucial to note that the toxicological properties of this specific compound have not been thoroughly investigated.[4] Therefore, it should be handled with the standard precautions for a novel chemical entity in a research setting, utilizing appropriate personal protective equipment (PPE).

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Key Precautionary Statements:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

The compound is considered non-hazardous for transport according to DOT, IMDG, and IATA regulations.[4]

Proposed Synthesis Pathway

The proposed reaction involves the displacement of the chloro-substituent from 2-chloronicotinic acid with isopropylamine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a self-validating system; progress can be monitored via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure reaction completion.

-

Reaction Setup: In a sealed pressure vessel, combine 2-chloronicotinic acid (1.0 eq), potassium carbonate (2.0-3.0 eq) as a base, and a suitable solvent such as water or DMF.

-

Causality: 2-chloronicotinic acid is the electrophilic substrate. Potassium carbonate is essential to neutralize the HCl byproduct, driving the reaction to completion. Water serves as an environmentally friendly solvent, though DMF may be used for better solubility if needed.[6]

-

-

Addition of Nucleophile: Add isopropylamine (1.5-2.0 eq) to the reaction mixture.

-

Causality: Isopropylamine acts as the nucleophile. Using a slight excess ensures the complete consumption of the starting material.

-

-

Heating: Seal the vessel and heat the mixture to 150-180°C with vigorous stirring for 12-24 hours.

-

Causality: High temperature is required to overcome the activation energy for nucleophilic aromatic substitution on the electron-rich pyridine ring. The reaction should be monitored for completion.

-

-

Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Acidify the filtrate with an acid (e.g., 2M HCl) to a pH of ~4-5.

-

Causality: The product is a zwitterionic amino acid. Acidification protonates the pyridine nitrogen and ensures the carboxylic acid is in its neutral form, causing it to precipitate from the aqueous solution.

-

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Causality: Recrystallization removes any remaining impurities, yielding a product of high purity suitable for biological assays.

-

Hypothesized Biological Activity & Research Applications

As a direct derivative of nicotinic acid, the compound's potential biological activity can be logically inferred from its parent molecule's well-documented pharmacology. Nicotinic acid is a B vitamin and a broad-spectrum lipid-modifying drug.[7][8]

Potential Mechanism of Action

-

Lipid Metabolism Modulation: High-dose nicotinic acid exerts its lipid-lowering effects (decreasing VLDL, LDL, and triglycerides while increasing HDL) primarily through the activation of the G protein-coupled receptor HCA₂ (also known as GPR109A), which is highly expressed in adipocytes.[9][10] This activation inhibits lipolysis in adipose tissue, reducing the flux of free fatty acids to the liver, a key substrate for triglyceride synthesis.[7][10] It is plausible that 2-(isopropylamino)nicotinic acid could act as an agonist or modulator of this receptor. The isopropylamino group may alter the binding affinity or efficacy compared to the parent compound.

-

NAD+ Precursor: Like all forms of Vitamin B3, nicotinic acid is a precursor for the synthesis of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[9][11] These coenzymes are critical for hundreds of redox reactions central to energy metabolism, DNA repair, and cell signaling.[11][12][13] 2-(Isopropylamino)nicotinic acid could potentially enter the Preiss-Handler pathway, be converted to its corresponding mononucleotide, and ultimately be incorporated into the cellular NAD+ pool.

Potential Applications for Drug Development

-

Dyslipidemia: The primary avenue for investigation would be as a lipid-lowering agent, potentially with an improved side-effect profile (e.g., reduced flushing) compared to nicotinic acid.

-

Metabolic Disorders: Given its potential role as an NAD+ precursor, it could be explored in contexts of age-related metabolic decline or diseases characterized by depleted NAD+ levels.

-

Dermatology: Nicotinic acid and its derivatives are used in topical formulations for skin health.[14] This compound could be investigated for similar applications, such as improving skin barrier function or for its anti-inflammatory properties.

Conclusion and Future Directions

2-(Isopropylamino)nicotinic acid (CAS 885275-12-7) is a molecule with a logical, yet unproven, potential rooted in the rich pharmacology of its parent, nicotinic acid. The preliminary data provides a foundation for its basic chemical identity and handling. The proposed synthesis offers a clear and viable path for obtaining the material for research purposes.

The next critical steps for the scientific community are:

-

Empirical Synthesis and Characterization: Execution of the proposed synthesis and full analytical characterization (NMR, MS, IR) of the resulting compound.

-

In Vitro Pharmacological Profiling: Screening the compound for activity at the HCA₂ receptor and assessing its ability to be metabolized into the NAD+ pool in relevant cell lines (e.g., hepatocytes, adipocytes).

-

Preclinical Evaluation: Should in vitro results prove promising, in vivo studies in animal models of dyslipidemia or metabolic disease would be the logical progression.

This guide provides the necessary framework to initiate these investigations, transforming 2-(isopropylamino)nicotinic acid from a chemical catalog entry into a candidate for novel therapeutic development.

References

- 2-(Isopropylamino)nicotinic acid | CAS: 885275-12-7 | FINETECH INDUSTRY LIMITED. (n.d.). FINETECH INDUSTRY LIMITED.

- Cas 885275-12-7,2-ISOPROPYLAMINO-NICOTINIC ACID | lookchem. (n.d.). LookChem.

- GHS 11 (Rev.11) SDS Word 下载CAS: 885275-12-7 Name: - XiXisys. (n.d.). XiXisys.

- 885275-12-7|2-(Isopropylamino)nicotinic acid|BLD Pharm. (n.d.). BLD Pharm.

- Safety Data Sheet - 2-(Isopropylamino)nicotinic acid. (2021, May 1). Angene Chemical.

- Glustík, M., et al. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Journal of Agricultural and Food Chemistry, 64(1), 178–184.

- Duesel, B. F., & Scudi, J. V. (1949). U.S. Patent No. 2,471,518. U.S.

- Wikipedia contributors. (n.d.). Nicotinic acid. Wikipedia.

- Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94–114.

- Wang, C., et al. (2015). Synthesis of 2-aminonicotinic acid.

- Oyama, T., et al. (2024).

- Bissett, D. L., et al. (1998). U.S. Patent No. WO 98/52533.

- Gan, J., et al. (2010). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrine Reviews, 31(3), 331–347.

- Nakano, H., et al. (1966). U.S. Patent No. 3,272,832. U.S.

- Altscher, A., & Jurjevich, A. (1957). U.S. Patent No. 2,816,112. U.S.

- Technical Support Center: Synthesis of Substituted Nicotinic Acids. (n.d.). BenchChem.

- Sharma, R., & Singh, K. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(1), 147-153.

- Wójtowicz, A., et al. (2022).

- Frankenburg, W. G. (1952). U.S. Patent No. 2,586,808. U.S.

- Carlson, L. A. (2005). Nicotinic acid: The broad-spectrum lipid drug. A 50th anniversary review.

- Wang, H., et al. (2013). Synthesis of 2-(arylamino)

- Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK.

- Patel, D. P., et al. (2024). Vitamin B3. In StatPearls.

- Niacin. (2018, August 10).

Sources

- 1. 2-(Isopropylamino)nicotinic acid | CAS: 885275-12-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Cas 885275-12-7,2-ISOPROPYLAMINO-NICOTINIC ACID | lookchem [lookchem.com]

- 3. 885275-12-7|2-(Isopropylamino)nicotinic acid|BLD Pharm [bldpharm.com]

- 4. angenechemical.com [angenechemical.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 885275-12-7 Name: [xixisys.com]

- 6. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water | Semantic Scholar [semanticscholar.org]

- 7. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 10. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)nicotinic Acid for Research Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(isopropylamino)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the primary synthetic strategies, offering a detailed, step-by-step protocol for the most practical approach. Furthermore, this guide explores alternative methodologies, such as the Ullmann condensation and Buchwald-Hartwig amination, providing a comparative analysis of their respective advantages and limitations. Emphasis is placed on the underlying chemical principles, reaction mechanisms, and practical considerations for successful synthesis, purification, and characterization of the target compound. Safety protocols and handling guidelines for all relevant chemicals are also thoroughly addressed to ensure safe laboratory practices.

Introduction: The Significance of 2-(Isopropylamino)nicotinic Acid in Research

2-(Isopropylamino)nicotinic acid and its derivatives are of significant interest in the field of medicinal chemistry. These compounds belong to the class of N-substituted aminonicotinic acids, which are known to exhibit a wide range of biological activities. The structural motif of an amino-substituted pyridine ring is a common feature in many pharmacologically active molecules. The isopropylamino substituent, in particular, can impart favorable pharmacokinetic properties, such as improved lipophilicity and metabolic stability, making it a desirable feature in drug design.

The synthesis of 2-(isopropylamino)nicotinic acid provides a key intermediate for the generation of diverse chemical libraries for high-throughput screening and lead optimization in various therapeutic areas. Its structural similarity to compounds like niflumic acid, a known anti-inflammatory agent, suggests its potential as a scaffold for the development of novel therapeutics.

This guide aims to provide researchers with the necessary knowledge and practical protocols to synthesize 2-(isopropylamino)nicotinic acid efficiently and safely in a laboratory setting.

Strategic Approaches to the Synthesis of 2-(Isopropylamino)nicotinic Acid

The core of synthesizing 2-(isopropylamino)nicotinic acid lies in the formation of a carbon-nitrogen bond between the C2 position of the nicotinic acid ring and the nitrogen atom of isopropylamine. Several established synthetic methodologies can be employed to achieve this transformation. The choice of method often depends on factors such as the availability of starting materials, desired scale of the reaction, and the tolerance of other functional groups.

The most direct and commonly employed strategy involves the nucleophilic aromatic substitution (SNA) of a suitable precursor, typically 2-chloronicotinic acid, with isopropylamine. For more challenging substrates or to achieve higher yields and cleaner reactions, transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, present powerful alternatives.

Nucleophilic Aromatic Substitution: The Direct Approach

The reaction of 2-chloronicotinic acid with isopropylamine is a straightforward and cost-effective method for the synthesis of 2-(isopropylamino)nicotinic acid. In this reaction, the electron-withdrawing carboxylic acid group and the ring nitrogen activate the C2 position of the pyridine ring towards nucleophilic attack by the amine.

Caption: Nucleophilic aromatic substitution of 2-chloronicotinic acid.

This reaction is typically carried out at elevated temperatures in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent and base is critical to ensure good solubility of the reactants and to prevent unwanted side reactions.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[1][2] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern modifications have made this reaction more practical for laboratory synthesis.[3]

For the synthesis of 2-(isopropylamino)nicotinic acid, the Ullmann condensation would involve the reaction of 2-chloronicotinic acid with isopropylamine in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base. The use of a ligand, such as a diamine or an amino acid, can often accelerate the reaction and allow for milder conditions.

Caption: The Ullmann Condensation for C-N bond formation.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It is known for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation. This makes it an attractive option for the synthesis of complex molecules.

In the context of 2-(isopropylamino)nicotinic acid synthesis, the Buchwald-Hartwig amination would involve the reaction of 2-chloronicotinic acid with isopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can significantly influence the reaction rate and yield.

Caption: The Buchwald-Hartwig amination reaction scheme.

Comparative Analysis of Synthetic Routes

| Feature | Nucleophilic Aromatic Substitution | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | None (or base-mediated) | Copper (Cu) | Palladium (Pd) |

| Reaction Conditions | Often requires high temperatures | High temperatures, can be harsh | Generally milder conditions |

| Cost | Low (no expensive catalyst) | Moderate (copper is relatively cheap) | High (palladium and ligands are expensive) |

| Substrate Scope | Good for activated aryl halides | Moderate, can be sensitive to sterics | Broad, highly versatile |

| Functional Group Tolerance | Moderate | Moderate | High |

| Environmental Impact | Moderate (solvents and high energy) | Higher (copper waste) | Higher (palladium and ligand waste) |

For the synthesis of 2-(isopropylamino)nicotinic acid for general research purposes, the Nucleophilic Aromatic Substitution method is often the most practical choice due to its simplicity, cost-effectiveness, and the activated nature of the 2-chloronicotinic acid starting material. The Ullmann and Buchwald-Hartwig reactions are powerful tools that become more advantageous when dealing with less reactive aryl halides or when milder reaction conditions are paramount.

Detailed Experimental Protocol: Synthesis of 2-(Isopropylamino)nicotinic Acid via Nucleophilic Aromatic Substitution

This protocol is based on established procedures for the synthesis of related 2-(alkylamino)nicotinic acids and represents a reliable method for the preparation of the target compound.

Materials and Reagents

-

2-Chloronicotinic acid (C₆H₄ClNO₂)

-

Isopropylamine (C₃H₉N)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.

-

Addition of Isopropylamine: To the stirring suspension, add isopropylamine (1.5 - 2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Heating and Reaction Monitoring: Heat the reaction mixture to 100-120 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-chloronicotinic acid spot.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing an excess of cold water.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid to the aqueous mixture until the pH reaches approximately 2-3. A precipitate of 2-(isopropylamino)nicotinic acid should form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts and DMF.

-

Drying: Dry the crude product under vacuum or in a desiccator.

Purification: Recrystallization

The crude 2-(isopropylamino)nicotinic acid can be purified by recrystallization to obtain a high-purity product.

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water. The product should be soluble in hot ethanol and less soluble in cold water.

-

Procedure: Dissolve the crude product in a minimal amount of hot ethanol. While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization of 2-(Isopropylamino)nicotinic Acid

The identity and purity of the synthesized 2-(isopropylamino)nicotinic acid should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nicotinic acid ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The NH proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carboxylic acid carbon, the aromatic carbons of the pyridine ring, and the carbons of the isopropyl group.

Predicted ¹H NMR (400 MHz, DMSO-d₆): δ 8.1-8.3 (dd, 1H, H6), 7.9-8.1 (dd, 1H, H4), 6.6-6.8 (dd, 1H, H5), 3.9-4.1 (septet, 1H, CH of isopropyl), 1.2-1.3 (d, 6H, CH₃ of isopropyl). The NH and COOH protons will likely be broad and their chemical shifts can vary.

Predicted ¹³C NMR (100 MHz, DMSO-d₆): δ 168-170 (COOH), 158-160 (C2), 150-152 (C6), 138-140 (C4), 112-114 (C5), 108-110 (C3), 45-47 (CH of isopropyl), 22-24 (CH₃ of isopropyl).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The expected molecular weight for 2-(isopropylamino)nicotinic acid (C₉H₁₂N₂O₂) is approximately 180.21 g/mol .

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Chloronicotinic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Isopropylamine: Highly flammable liquid and vapor.[7][8] Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood, away from ignition sources.

-

2-(Isopropylamino)nicotinic acid: Harmful if swallowed.[3] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3] Standard laboratory safety practices should be followed.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen. Handle with caution and use appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of 2-(isopropylamino)nicotinic acid, a valuable compound for research in drug discovery and medicinal chemistry. The direct nucleophilic aromatic substitution of 2-chloronicotinic acid with isopropylamine stands out as a practical and efficient method for laboratory-scale synthesis. For more challenging substrates or specific applications, the Ullmann condensation and Buchwald-Hartwig amination offer powerful alternatives. By following the detailed experimental protocol and adhering to the safety guidelines outlined in this document, researchers can confidently synthesize and purify this important chemical intermediate for their research endeavors.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

- An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. (2017).

-

Buchwald–Hartwig amination. In Wikipedia. Retrieved January 17, 2026, from [Link]

- 2-Chloronicotinic acid Safety D

- Isopropylamine CAS 75-31-0 | 807476. Merck Millipore.

- SAFETY DATA SHEET - Isopropylamine. Fisher Scientific.

- Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. RSC Advances, 13(45), 31635-31643. (2023).

- Buchwald-Hartwig Amin

- CN104876861A - Method for producing 2-chloro nicotinic acid.

- Methods to Produce Nicotinic Acid with Potential Industrial Applic

- Purification of nicotinic acid. US3037987A.

- Safety Data Sheet - 2-(Isopropylamino)nicotinic acid. Angene Chemical. (2021).

-

Ullmann condensation. In Wikipedia. Retrieved January 17, 2026, from [Link]

- Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(11), 20558–20571. (2015).

- Recrystalliz

-

Ullmann Reaction - Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

Sources

- 1. chem.uoi.gr [chem.uoi.gr]

- 2. (PDF) Synthesis and Characterization of New [research.amanote.com]

- 3. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]

2-(Isopropylamino)nicotinic acid potential mechanism of action

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action of 2-(Isopropylamino)nicotinic Acid

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Territory of a Novel Nicotinic Acid Analogue

The field of drug discovery is perpetually driven by the exploration of novel chemical entities. 2-(Isopropylamino)nicotinic acid, a structural analogue of nicotinic acid (niacin), represents one such frontier. While the pharmacological profile of nicotinic acid is well-documented, the introduction of an isopropylamino group at the 2-position of the pyridine ring introduces a significant chemical modification that could profoundly alter its biological activity. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the potential mechanism of action of this intriguing compound. Our approach is not a rigid protocol but a dynamic, logic-driven exploration designed to unveil the core biological processes modulated by 2-(Isopropylamino)nicotinic acid.

The central hypothesis guiding this investigation is that the structural alterations in 2-(Isopropylamino)nicotinic acid may endow it with a novel pharmacological profile, potentially distinct from its parent compound, nicotinic acid. This could manifest as altered affinity for known nicotinic acid targets, novel interactions with other receptors or enzymes, or a modified impact on metabolic and signaling pathways. This document will detail the requisite experimental strategies, from broad-based screening to deep mechanistic studies, to thoroughly characterize the compound's biological footprint.

Part 1: Foundational Mechanistic Hypotheses and Initial Target Screening

Given the structural similarity to nicotinic acid, our investigation will commence by exploring established pathways associated with the parent compound, while remaining open to the discovery of novel targets.

Hypothesis 1: Modulation of G-Protein Coupled Receptors (GPCRs) Associated with Nicotinic Acid

Nicotinic acid is a known agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, and to a lesser extent, HCA3 (GPR109B).[1][2][3] Activation of HCA2 in adipocytes inhibits lipolysis, a key mechanism behind nicotinic acid's lipid-lowering effects.[4][5] The primary objective is to determine if 2-(Isopropylamino)nicotinic acid retains, modifies, or loses the ability to interact with these receptors.

Experimental Protocol: GPCR Activation Assays

A tiered approach will be employed to assess the interaction of 2-(Isopropylamino)nicotinic acid with HCA2 and HCA3.

Tier 1: In Vitro Receptor Binding and Activation Assays

-

Objective: To determine the binding affinity and functional activity of 2-(Isopropylamino)nicotinic acid at HCA2 and HCA3.

-

Methodology:

-

Cell Line Preparation: Utilize stable cell lines overexpressing human HCA2 and HCA3 (e.g., HEK293 or CHO cells).

-

Radioligand Binding Assay:

-

Perform competitive binding assays using a radiolabeled ligand (e.g., [³H]-nicotinic acid) and increasing concentrations of 2-(Isopropylamino)nicotinic acid.

-

Incubate cell membranes with the radioligand and the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of 2-(Isopropylamino)nicotinic acid.

-

-

Functional Assay (cAMP Measurement):

-

HCA2 and HCA3 are Gi-coupled receptors, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate cAMP levels.

-

Treat the cells with varying concentrations of 2-(Isopropylamino)nicotinic acid.

-

Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.

-

Determine the EC50 value to quantify the compound's potency as an agonist or antagonist.

-

-

Data Presentation: Comparative Receptor Activity

| Compound | HCA2 Binding Affinity (Ki, nM) | HCA2 Functional Activity (EC50, nM) | HCA3 Binding Affinity (Ki, nM) | HCA3 Functional Activity (EC50, nM) |

| Nicotinic Acid (Control) | Expected Value | Expected Value | Expected Value | Expected Value |

| 2-(Isopropylamino)nicotinic acid | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Hypothesis 2: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The "nicotinic" nomenclature, while chemically derived, prompts an investigation into potential interactions with nicotinic acetylcholine receptors (nAChRs).[6][7][8] These are ligand-gated ion channels crucial for neurotransmission.[6][8] The addition of the isopropylamino group may confer affinity for these receptors, a property not associated with nicotinic acid.

Experimental Protocol: nAChR Modulation Assays

Tier 1: Broad nAChR Subtype Screening

-

Objective: To identify any potential interaction with major nAChR subtypes.

-

Methodology:

-

Automated Patch-Clamp Electrophysiology:

-

Utilize automated patch-clamp systems (e.g., QPatch or Patchliner) with cell lines expressing different nAChR subtypes (e.g., α7, α4β2, α3β4).

-

Apply acetylcholine (ACh), the endogenous agonist, to elicit a baseline current.

-

Co-apply ACh with varying concentrations of 2-(Isopropylamino)nicotinic acid to assess for potentiation or inhibition of the ACh-induced current.

-

Apply 2-(Isopropylamino)nicotinic acid alone to test for direct agonistic activity.

-

-

Data Presentation: nAChR Activity Profile

| nAChR Subtype | Agonist Activity (EC50) | Antagonist Activity (IC50) | Allosteric Modulation |

| α7 | Experimental Value | Experimental Value | Potentiation/Inhibition |

| α4β2 | Experimental Value | Experimental Value | Potentiation/Inhibition |

| α3β4 | Experimental Value | Experimental Value | Potentiation/Inhibition |

Part 2: Deep Mechanistic Investigation of Confirmed Targets

Should the initial screening reveal significant activity at either GPCRs or nAChRs, a more profound investigation into the downstream signaling pathways is warranted. The following sections outline the experimental workflows for a confirmed "hit" from Part 1.

Workflow for a Confirmed GPCR-Mediated Mechanism

Assuming 2-(Isopropylamino)nicotinic acid is confirmed as a modulator of HCA2, the subsequent investigation will focus on its impact on lipid metabolism and anti-inflammatory signaling.

Signaling Pathway Diagram: HCA2-Mediated Lipolysis Inhibition

Caption: Proposed HCA2-mediated signaling pathway in adipocytes.

Experimental Protocol: Cellular Lipolysis Assay

-

Objective: To functionally validate the impact of 2-(Isopropylamino)nicotinic acid on lipolysis in a cellular context.

-

Methodology:

-

Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Lipolysis Induction: Treat the adipocytes with isoproterenol, a β-adrenergic agonist, to stimulate lipolysis.

-

Compound Treatment: Co-treat the cells with isoproterenol and varying concentrations of 2-(Isopropylamino)nicotinic acid.

-

Glycerol Measurement: Measure the amount of glycerol released into the culture medium as an indicator of lipolysis. Commercially available colorimetric or fluorometric glycerol assay kits can be used.

-

Data Analysis: Calculate the IC50 of 2-(Isopropylamino)nicotinic acid for the inhibition of isoproterenol-stimulated lipolysis.

-

Workflow for a Confirmed nAChR-Mediated Mechanism

If 2-(Isopropylamino)nicotinic acid is identified as a modulator of a specific nAChR subtype (e.g., the α7 nAChR, implicated in cognition and inflammation), the focus will shift to its effects on neuronal activity and downstream signaling.

Signaling Pathway Diagram: α7 nAChR-Mediated Calcium Signaling

Caption: Potential α7 nAChR-mediated signaling cascade in a neuron.

Experimental Protocol: Calcium Imaging in Primary Neurons

-

Objective: To visualize and quantify the effect of 2-(Isopropylamino)nicotinic acid on intracellular calcium dynamics in a neuronal model.

-

Methodology:

-

Primary Neuron Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents.

-

Calcium Indicator Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Live-Cell Imaging:

-

Mount the culture dish on an inverted fluorescence microscope equipped with a live-cell imaging chamber.

-

Perfuse the cells with a baseline buffer and then with a buffer containing varying concentrations of 2-(Isopropylamino)nicotinic acid.

-

Capture fluorescence images at regular intervals to monitor changes in intracellular calcium concentration.

-

-

Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics and dose-response of the calcium influx induced by the compound.

-

Part 3: Probing Lipid-Independent and Metabolic Mechanisms

Beyond direct receptor interactions, it is crucial to investigate other potential mechanisms of action that have been described for nicotinic acid and could be relevant to its isopropylamino derivative.

Hypothesis 3: Direct Modulation of Enzymes in Lipid Metabolism

Nicotinic acid has been suggested to directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis.[5]

Experimental Protocol: In Vitro DGAT2 Enzyme Assay

-

Objective: To assess the direct inhibitory effect of 2-(Isopropylamino)nicotinic acid on DGAT2 activity.

-

Methodology:

-

Enzyme Source: Use human recombinant DGAT2 or liver microsomes as a source of the enzyme.

-

Assay Components: The assay mixture should contain the enzyme, a diacylglycerol substrate, and a radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).

-

Compound Incubation: Incubate the enzyme with varying concentrations of 2-(Isopropylamino)nicotinic acid.

-

Reaction and Detection: Initiate the reaction by adding the substrates. After a defined incubation period, stop the reaction and separate the radiolabeled triglyceride product from the unreacted acyl-CoA using thin-layer chromatography (TLC) or a scintillation proximity assay.

-

Data Analysis: Quantify the amount of product formed and calculate the IC50 of the compound for DGAT2 inhibition.

-

Hypothesis 4: Impact on Cellular NAD+ Metabolism

Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[2][9][10] The structural modification in 2-(Isopropylamino)nicotinic acid may alter its ability to enter this pathway.

Experimental Protocol: Cellular NAD+/NADH Ratio Measurement

-

Objective: To determine if 2-(Isopropylamino)nicotinic acid treatment alters the intracellular NAD+/NADH ratio.

-

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 hepatocytes) and treat with 2-(Isopropylamino)nicotinic acid for various time points.

-

Metabolite Extraction: Lyse the cells and extract the NAD+ and NADH metabolites.

-

Quantification: Use a commercially available colorimetric or fluorometric assay kit that specifically measures NAD+ and NADH levels.

-

Data Analysis: Calculate the NAD+/NADH ratio and compare it to vehicle-treated and nicotinic acid-treated controls.

-

Workflow Diagram: Investigating Metabolic Effects

Caption: Experimental workflow for assessing metabolic impact.

Conclusion and Forward Outlook

This technical guide provides a structured and scientifically rigorous framework for the comprehensive investigation of the mechanism of action of 2-(Isopropylamino)nicotinic acid. By systematically progressing from broad target screening to in-depth pathway analysis, researchers can efficiently and effectively elucidate the pharmacological profile of this novel compound. The proposed experimental workflows, data presentation formats, and visualizations are designed to ensure clarity, reproducibility, and a high degree of scientific integrity. The insights gained from this multifaceted approach will be invaluable for guiding future preclinical and clinical development of 2-(Isopropylamino)nicotinic acid and its derivatives.

References

- Patsnap Synapse. (2024, June 21). What are Nicotinic receptors agonists and how do they work?

- Wikipedia. (n.d.). Nicotinic agonist.

- Annual Reviews. (2007, August 16). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.

- PubMed. (2007, December 3). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents?

- Wikipedia. (n.d.). Nicotinic acetylcholine receptor.

- PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action.

- PubMed. (n.d.).

- PubMed. (n.d.).

- Wikipedia. (n.d.). Nicotinic acid.

- Oregon State University. (2018, August 10). Niacin. Linus Pauling Institute.

- ResearchGate. (2025, August 10). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.

- PMC - NIH. (n.d.). Nicotinic acid: an old drug with a promising future.

- ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects.

- PubMed. (n.d.). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials.

- GlobalRX. (n.d.). Niacin (Nicotinic Acid)

- PubMed. (n.d.). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review.

- MDPI. (2024, March 20).

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]

- 7. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Articles [globalrx.com]

- 10. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of 2-(Propan-2-yl)aminopyridine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 2-(propan-2-yl)aminopyridine-3-carboxylic acid. Based on a thorough analysis of its core structural motifs—the nicotinic acid (pyridine-3-carboxylic acid) scaffold and the 2-aminopyridine moiety—we hypothesize that this compound possesses significant potential as an anti-inflammatory, antimicrobial, and cytotoxic agent. This document outlines the scientific rationale for these predictions, details robust experimental protocols for their validation, and presents hypothesized mechanisms of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic applications.

Introduction and Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Specifically, the nicotinic acid (pyridine-3-carboxylic acid) framework is known for a wide range of biological activities, including anti-inflammatory and analgesic effects.[2][3][4] Concurrently, the 2-aminopyridine moiety is a well-established pharmacophore, present in drugs with antibacterial, anti-inflammatory, and anticancer properties.[1][5][6] The target molecule of this guide, 2-(propan-2-yl)aminopyridine-3-carboxylic acid, uniquely combines these two powerful pharmacophores. The addition of an isopropyl group on the 2-amino position may further enhance lipophilicity and modulate binding to biological targets.

Given the absence of direct literature on this specific compound, this guide adopts a predictive approach grounded in the established pharmacology of its constituent parts. We will explore the likely biological activities by drawing parallels with structurally related and well-characterized molecules. This approach allows for the formulation of clear, testable hypotheses and the design of a rigorous experimental plan to elucidate the compound's therapeutic potential.

Molecular Structure and Physicochemical Properties

-

IUPAC Name: 2-(isopropylamino)pyridine-3-carboxylic acid

-

Molecular Formula: C₉H₁₂N₂O₂

-

Molecular Weight: 180.21 g/mol

-

Predicted LogP: 1.5 - 2.0 (estimation)

Hypothesized Biological Activity: Anti-Inflammatory Properties

The nicotinic acid scaffold is a known modulator of inflammatory responses.[4][7] Derivatives of nicotinic acid have been shown to inhibit key inflammatory mediators.[7] Furthermore, 2-aminopyridine derivatives are also recognized for their anti-inflammatory potential.[1] Therefore, it is highly probable that 2-(propan-2-yl)aminopyridine-3-carboxylic acid will exhibit anti-inflammatory effects.

Proposed Mechanism of Action

We hypothesize that the anti-inflammatory activity of the target compound is mediated through the downregulation of pro-inflammatory cytokines and enzymes. This is likely achieved by interfering with key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

dot digraph "Anti-inflammatory_Mechanism" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

LPS [label="LPS/IFN-γ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4 Receptor"]; Compound [label="2-(propan-2-yl)aminopyridine-\n3-carboxylic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway"]; I_NOS [label="iNOS", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; TNFa [label="TNF-α", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; IL6 [label="IL-6", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide"]; Prostaglandins [label="Prostaglandins"]; Inflammation [label="Inflammation", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

LPS -> TLR4; TLR4 -> NFkB; Compound -> NFkB [label="Inhibition", color="#EA4335"]; NFkB -> I_NOS; NFkB -> COX2; NFkB -> TNFa; NFkB -> IL6; I_NOS -> NO; COX2 -> Prostaglandins; NO -> Inflammation; Prostaglandins -> Inflammation; TNFa -> Inflammation; IL6 -> Inflammation; } enddot Caption: Hypothesized anti-inflammatory signaling pathway.

Experimental Validation: In Vitro Assays

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound on the selected cell line (e.g., RAW 264.7 macrophages).

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 2-(propan-2-yl)aminopyridine-3-carboxylic acid in cell culture medium.

-

Replace the medium with the compound dilutions and incubate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Rationale: To quantify the inhibition of nitric oxide (NO), a key inflammatory mediator produced by iNOS in activated macrophages.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 20 ng/mL) for 24 hours.

-

Collect 50 µL of the cell supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine nitrite concentrations.

Rationale: To measure the compound's effect on the production of key pro-inflammatory cytokines like TNF-α and IL-6.

Protocol:

-

Culture and treat RAW 264.7 cells as described in the Griess Assay protocol.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Hypothesized Biological Activity: Antimicrobial Properties

Both nicotinic acid and 2-aminopyridine derivatives have demonstrated antimicrobial activities.[5][8] Specifically, they have shown efficacy against Gram-positive bacteria.[5] The combination of these moieties in 2-(propan-2-yl)aminopyridine-3-carboxylic acid suggests a strong potential for antibacterial action.

Proposed Mechanism of Action

The antibacterial mechanism could involve the disruption of the bacterial cell wall or membrane, or the inhibition of essential enzymes, such as DNA gyrase, which has been a target for other pyridine-based antibacterials.[9]

Experimental Validation: In Vitro Assays

Rationale: A preliminary screening method to assess the qualitative antimicrobial activity against a panel of bacteria.

Protocol:

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the plates with a standardized bacterial suspension (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

-

Impregnate sterile paper discs with a known concentration of the test compound.

-

Place the discs on the agar surface.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around the discs.

Rationale: To quantitatively determine the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Hypothesized Biological Activity: Cytotoxic (Anti-Cancer) Properties

Pyridine carboxylic acid derivatives have been investigated as potential anti-cancer agents, with some showing the ability to induce cell cycle arrest and apoptosis.[10][11][12][13] 2-Aminopyridine derivatives have also been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. This suggests a plausible role for 2-(propan-2-yl)aminopyridine-3-carboxylic acid as a cytotoxic agent.

Proposed Mechanism of Action

The anti-cancer activity could be mediated by the inhibition of cell cycle progression, potentially through the inhibition of CDKs, leading to apoptosis.

dot digraph "Anticancer_Mechanism" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="2-(propan-2-yl)aminopyridine-\n3-carboxylic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK [label="Cyclin-Dependent\nKinases (CDKs)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Progression"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CancerCell [label="Cancer Cell", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

Compound -> CDK [label="Inhibition", color="#EA4335"]; CDK -> CellCycle; CellCycle -> CancerCell [label="Proliferation"]; CellCycle -> Apoptosis [style=dashed, label="Arrest leads to"]; Apoptosis -> CancerCell [label="Death"]; } enddot Caption: Hypothesized anti-cancer mechanism of action.

Experimental Validation: In Vitro Assays

Rationale: To assess the cytotoxic effect of the compound on various human cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., HCT-15, PC-3, MCF-7) in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Fix the cells with 10% trichloroacetic acid.

-

Stain the cells with 0.4% SRB solution.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm.

-

Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%).

Proposed Synthesis Route

A plausible synthetic route for 2-(propan-2-yl)aminopyridine-3-carboxylic acid involves the nucleophilic substitution of a halogen at the 2-position of a nicotinic acid derivative with isopropylamine.

dot digraph "Synthesis_Route" { graph [fontname="Arial", fontsize=12]; node [shape=box, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="2-Chloronicotinic Acid"]; Reagent [label="Isopropylamine\n(Propan-2-amine)"]; Product [label="2-(Propan-2-yl)aminopyridine-\n3-carboxylic Acid", style=bold, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="Base (e.g., K₂CO₃)\nSolvent (e.g., Water)\nHeat (Microwave or conventional)", shape=plaintext];

Start -> Product [label="+"]; Reagent -> Product; Conditions -> Product [style=dotted, arrowhead=none]; } enddot Caption: Proposed synthesis of the target compound.

A common method for this type of reaction is the amination of 2-chloronicotinic acid.[11]

Data Summary

As there is no direct experimental data for 2-(propan-2-yl)aminopyridine-3-carboxylic acid, the following table presents representative data for related compounds to provide a benchmark for expected activities.

| Compound Class | Assay | Target | Activity Range | Reference |

| Nicotinic Acid Derivatives | Griess Assay | NO Production | Significant Inhibition | [7] |

| 2-Aminopyridine Derivatives | MIC Assay | S. aureus | 0.039 µg/mL | [5] |

| Pyridine Carboxylic Acids | SRB Assay | HCT-15 cells | IC₅₀ values in µM range | [10] |

Conclusion

The structural features of 2-(propan-2-yl)aminopyridine-3-carboxylic acid strongly suggest a promising profile of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these predicted activities. Successful validation of these hypotheses could establish this compound as a valuable lead for the development of novel therapeutics.

References

- El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.

- Wyrębek, B., et al. (2022).

- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.

- Gencheva, V., et al. (2022). 2-aminopyridine – a classic and trendy pharmacophore.

- Iqbal, J., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.

- Juárez-García, A., et al. (2022).

- Liu, Z., et al. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.

- Abdel-Wahab, B. F., et al. (2012). Synthesis of 2-arylaminonicotinic acids in water under microwave irradiation without catalyst.

- El-Naggar, M. A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Taylor & Francis Online.

- Al-Ostath, A., & Al-Tamimi, A. M. (2021). Nicotinic acid derivatives: Application and uses, review.

- Moura, J. D. C. S., et al. (2014). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed.

- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed.

- de Oliveira, R. B., et al. (2014). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. PubMed.

- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- Matter, A., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed.

- Kumar, S., et al. (2016). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

- Al-Ostath, A., & Al-Tamimi, A. M. (2021). Nicotinic acid derivatives: Application and uses, review.

- Wójcik, M., et al. (2014). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PubMed Central.

- Li, H., et al. (2014). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central.

- Hamed, M. M., et al. (2023). Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability,...

- Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy.

- Gulevskaya, A. V., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)

- Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI.

- Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. PubMed.

- Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central.

- Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Semantic Scholar.

- Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. US5008392A - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]

- 5. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]

- 10. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to 2-(Isopropylamino)nicotinic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract